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Compound of Interest

Compound Name:
Methyl 3-(2,4-difluorophenyl)-3-

oxopropanoate

Cat. No.: B176084 Get Quote

An In-depth Technical Guide to Methyl 3-(2,4-
difluorophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate is a fluorinated β-keto ester of significant

interest in medicinal chemistry and drug discovery. Its structural features, including a reactive

β-keto ester moiety and a difluorinated phenyl ring, make it a valuable precursor for the

synthesis of a diverse range of heterocyclic compounds. The presence of fluorine atoms can

enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of the

final drug candidates. This guide provides a comprehensive overview of the physical and

chemical properties of this compound, detailed experimental protocols for its synthesis and

analysis, and insights into its chemical reactivity.

Chemical and Physical Properties
A summary of the key chemical and physical properties of Methyl 3-(2,4-difluorophenyl)-3-
oxopropanoate is presented below.
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Property Value

IUPAC Name Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

CAS Number 185302-85-6

Molecular Formula C₁₀H₈F₂O₃

Molecular Weight 214.17 g/mol

Appearance Not specified in available literature

Melting Point Not specified in available literature

Boiling Point Not specified in available literature

Density Not specified in available literature

Solubility Not specified in available literature

Spectral Data
Detailed spectral data is crucial for the identification and characterization of Methyl 3-(2,4-
difluorophenyl)-3-oxopropanoate. While a complete set of spectra is not publicly available,

typical spectral features for β-keto esters can be predicted.

3.1. ¹H NMR Spectroscopy (Predicted)

A proton NMR spectrum would be expected to show signals corresponding to the methyl ester

protons, the methylene protons alpha to the carbonyl and ester groups, and the aromatic

protons of the difluorophenyl ring. The methylene protons may appear as a singlet, and their

chemical shift would be influenced by the adjacent carbonyl groups. The aromatic protons

would likely exhibit complex splitting patterns due to fluorine-proton coupling.

3.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ketone

and ester, the methylene carbon, the methyl carbon of the ester, and the carbons of the

difluorophenyl ring. The chemical shifts of the aromatic carbons would be influenced by the

fluorine substituents.
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3.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show strong absorption bands characteristic of the C=O

stretching vibrations for both the ketone and the ester functional groups, typically in the range

of 1650-1750 cm⁻¹. C-F stretching vibrations in the aromatic ring would also be present,

usually in the 1100-1300 cm⁻¹ region.

3.4. Mass Spectrometry (Predicted)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of

the compound (214.17 g/mol ). Fragmentation patterns would likely involve the loss of the

methoxy group (-OCH₃) and other characteristic fragments.

Experimental Protocols
4.1. Synthesis via Claisen Condensation

A plausible and widely used method for the synthesis of β-keto esters like Methyl 3-(2,4-
difluorophenyl)-3-oxopropanoate is the Claisen condensation.[1][2][3] This reaction involves

the condensation of an ester with another carbonyl compound in the presence of a strong

base.

4.1.1. Proposed Synthetic Pathway
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Caption: Proposed synthesis of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate via Claisen

condensation.

4.1.2. Detailed Methodology

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or

argon), add anhydrous methanol.

Base Addition: Carefully add sodium metal to the methanol to generate sodium methoxide in

situ. Alternatively, commercially available sodium methoxide can be used.

Reactant Addition: To the stirred solution of sodium methoxide, add a mixture of methyl 2,4-

difluorobenzoate and methyl acetate dropwise at a controlled temperature.

Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize

it with a suitable acid (e.g., dilute acetic acid or hydrochloric acid).

Extraction: Extract the product into an organic solvent such as ethyl acetate or diethyl ether.

Wash the organic layer with water and brine.

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or

magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude

product can be purified by column chromatography on silica gel or by distillation under

reduced pressure.

4.2. Purification and Analysis

4.2.1. Purification Workflow

Crude Product from Reaction Work-up Column Chromatography
(Silica Gel)

Fraction Collection
(Monitored by TLC) Solvent Evaporation Pure Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Click to download full resolution via product page

Caption: General workflow for the purification of Methyl 3-(2,4-difluorophenyl)-3-
oxopropanoate.

4.2.2. Analytical Techniques

Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the

progress of the synthesis and to identify the fractions containing the desired product during

column chromatography.

High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity

assessment of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both

separation and identification of the compound and any potential impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for

confirming the structure of the synthesized compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of the key

functional groups (ketone and ester).

Chemical Reactivity and Potential Applications
β-Keto esters are versatile intermediates in organic synthesis.[4] The presence of the acidic α-

protons allows for a variety of reactions.

5.1. General Reactivity

Alkylation: The α-protons of the methylene group are acidic and can be removed by a base

to form an enolate, which can then be alkylated.

Acylation: The enolate can also be acylated to introduce another acyl group.

Decarboxylation: β-Keto esters can be hydrolyzed to the corresponding β-keto acid, which

can then be decarboxylated upon heating to yield a ketone.

Reduction: The ketone functionality can be selectively reduced to an alcohol.

Heterocycle Synthesis: β-Keto esters are common starting materials for the synthesis of

various heterocyclic systems, such as pyrimidines, pyrazoles, and isoxazoles, which are

important scaffolds in medicinal chemistry.

5.2. Logical Relationship of Reactivity
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Caption: Reactivity pathways of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate.

Biological Activity
While specific biological activity data for Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate is

not extensively reported in public literature, the incorporation of a difluorophenyl moiety is a

common strategy in the design of bioactive molecules. Fluorine substitution can modulate a

compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Furthermore, β-keto esters are known precursors to a wide range of biologically active

compounds, including antibacterial, antifungal, and anticancer agents.[5][6] Therefore, this

compound serves as a key building block for the synthesis of novel therapeutic agents.

Safety and Handling
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Detailed safety information for this specific compound is not readily available. However, as with

all laboratory chemicals, it should be handled with appropriate care. Standard safety

precautions should be followed:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat.

Avoid inhalation, ingestion, and skin contact.

Consult the Safety Data Sheet (SDS) for similar compounds for more detailed handling and

disposal information.

Conclusion
Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate is a valuable and versatile building block for

organic synthesis, particularly in the field of drug discovery. Its unique combination of a reactive

β-keto ester functionality and a difluorinated aromatic ring offers numerous possibilities for the

creation of novel and potentially potent therapeutic agents. This guide provides a foundational

understanding of its properties, synthesis, and reactivity to aid researchers and scientists in its

effective utilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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